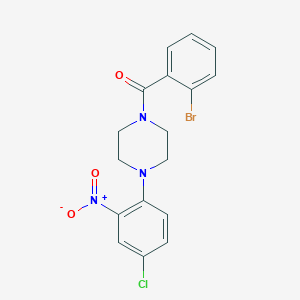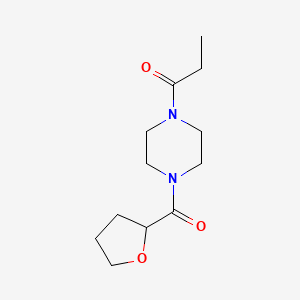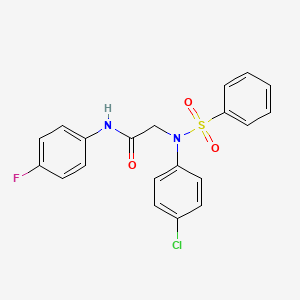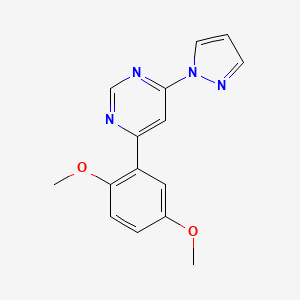![molecular formula C13H18N2O4 B5109484 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a chemical compound that falls under the category of phenols. It has been widely studied for its potential use in scientific research due to its unique properties.
作用機序
The mechanism of action of 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and monoamine oxidase enzymes. The binding of this compound 15669 to sigma-1 receptors has been shown to increase calcium signaling and protein folding, while its inhibitory effect on monoamine oxidase enzymes leads to an increase in the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound 15669 has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. This compound 15669 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of using 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 in lab experiments is its unique properties, including its high affinity for sigma-1 receptors and its inhibitory effect on monoamine oxidase enzymes. These properties make this compound 15669 a valuable tool in studying the role of these cellular processes in various physiological and pathological conditions. However, one of the limitations of using this compound 15669 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669, including its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to fully understand the mechanism of action of this compound 15669 and its effects on various cellular processes. Additionally, the development of new synthesis methods and purification techniques could improve the yield and purity of this compound 15669, making it more accessible for scientific research.
合成法
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with formaldehyde and piperidine. The resulting product is then treated with hydrochloric acid to obtain this compound 15669. The yield of this synthesis method is around 50%, and the purity of the final product can be increased through further purification techniques.
科学的研究の応用
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. This compound 15669 has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-9-10-2-1-5-14(7-10)8-11-6-12(15(18)19)3-4-13(11)17/h3-4,6,10,16-17H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWIJUULJRYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)
![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)

![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)


